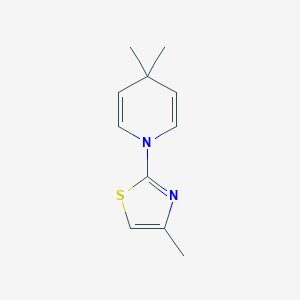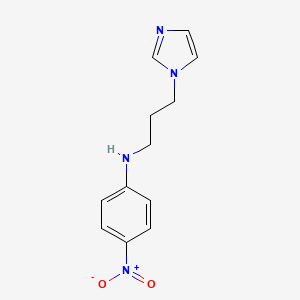
Moroxydine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Moroxydine hydrochloride is an antiviral drug that was originally developed in the 1950s as a treatment for influenza. Structurally, this compound is a heterocyclic biguanidine .
Preparation Methods
The preparation of moroxydine hydrochloride involves the synthesis of its precursor, morpholine hydrochloride. This process includes the input of ammonium chloride and the addition of morpholine . The synthetic routes and reaction conditions for this compound involve the formation of complexes with cucurbit[n]urils (n = 7 or 8), which have been investigated using various spectroscopic and crystallographic techniques .
Chemical Reactions Analysis
Moroxydine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include 1H NMR spectroscopy, Quadrupole-Time of Flight mass spectrometry (Q-TOF), UV absorbance spectrophotometry, and isothermal titration calorimetry (ITC) . The major products formed from these reactions are inclusion complexes with cucurbit[n]urils .
Scientific Research Applications
Moroxydine hydrochloride has a broad spectrum of antiviral activity against RNA viruses such as influenza, measles, and mumps . It also displays antiviral activity against plant viral pests . Despite its interesting biological profile, this compound has not been fully exploited as an antiviral . In addition, it has been used in the design and synthesis of 1,3,5-triazine derivatives with piperazine structures, which have shown potent anti-potato virus Y activity .
Mechanism of Action
The exact mechanism of action of moroxydine hydrochloride is not fully understood. it is known to interact with various molecular targets and pathways involved in viral replication . The therapeutic efficacy of this compound can be decreased when used in combination with certain vaccines, such as the adenovirus type 7 vaccine and the anthrax vaccine .
Comparison with Similar Compounds
Properties
Molecular Formula |
C6H14ClN5O |
|---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
N'-carbamimidoylmorpholine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H13N5O.ClH/c7-5(8)10-6(9)11-1-3-12-4-2-11;/h1-4H2,(H5,7,8,9,10);1H |
InChI Key |
FXYZDFSNBBOHTA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=NC(=N)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![tert-butyl N-[(1R)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B8553213.png)


![2-Chloro-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B8553246.png)

